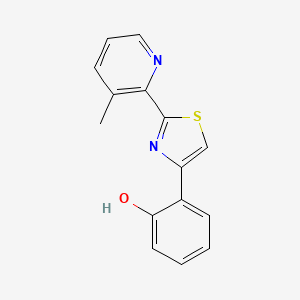
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole, also known as MPT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MPT has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is not fully understood. However, studies have shown that 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole exerts its biological effects by modulating various signaling pathways. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been shown to possess anti-tumor properties by inhibiting cell proliferation and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of using 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific signaling pathways.
Direcciones Futuras
There are several future directions for the study of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole. One area of research is to investigate the potential therapeutic effects of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole on various diseases such as cancer, diabetes, and Alzheimer's disease. Another area of research is to investigate the mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole in more detail to better understand its effects on various signaling pathways. Additionally, future studies could investigate the potential synergistic effects of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole with other compounds to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole involves the reaction between 2-acetylthiophene and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction yields 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole as a yellow crystalline solid with a melting point of 223-225°C.
Aplicaciones Científicas De Investigación
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole has been used in various scientific research studies to investigate its potential therapeutic effects on various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-(3-methylpyridin-2-yl)-1,3-thiazol-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-8-16-14(10)15-17-12(9-19-15)11-6-2-3-7-13(11)18/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZQLIZKVKPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=CS2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

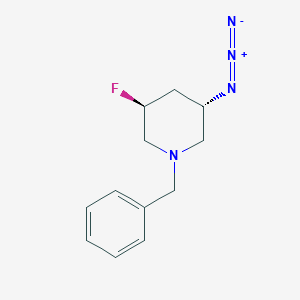
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2458857.png)
![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)benzamide](/img/structure/B2458859.png)
![N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2458860.png)
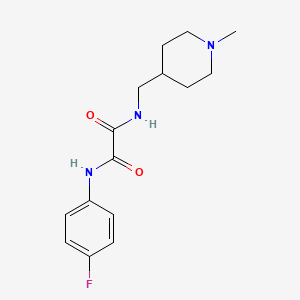
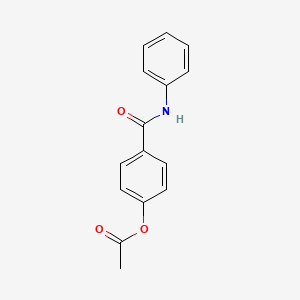
![1-[4-(Dimethylamino)phenyl]piperidin-4-one](/img/structure/B2458868.png)
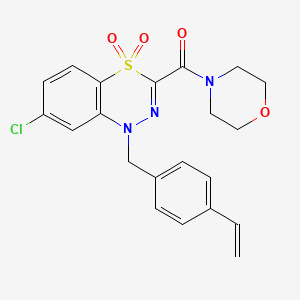
![(2Z)-2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2458870.png)
![[4-(2,4-difluorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2458871.png)
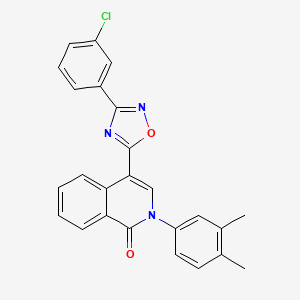
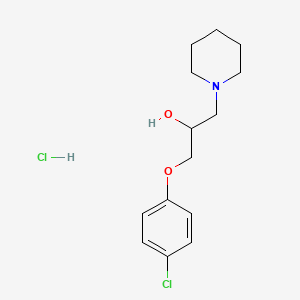
![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)
![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)